tert-Butyl 2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate
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Overview
Description
tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate is an organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a tert-butyl group, a methylthio group, and a carboxylate group attached to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent esterification to introduce the tert-butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, tetrahydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate are explored for their pharmacological effects. They may act on specific molecular targets and pathways, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives with different substituents, such as:
- tert-Butyl2-(methylthio)-4,5-dihydropyrimidine-1(3H)-carboxylate
- tert-Butyl2-(ethylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate
- tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-acetate
Uniqueness
The uniqueness of tert-Butyl2-(methylthio)-5,6-dihydropyrimidine-1(4H)-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H18N2O2S |
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Molecular Weight |
230.33 g/mol |
IUPAC Name |
tert-butyl 2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-7-5-6-11-8(12)15-4/h5-7H2,1-4H3 |
InChI Key |
FQPTWSMEPVICGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN=C1SC |
Origin of Product |
United States |
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